5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine
Description
5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is an organic compound with the molecular formula C17H19F3N2. This compound features a pyrimidine ring substituted with a hexyl group and a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H19F3N2O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
5-hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C17H19F3N2O/c1-2-3-4-5-6-13-11-21-16(22-12-13)14-7-9-15(10-8-14)23-17(18,19)20/h7-12H,2-6H2,1H3 |
InChI Key |
PDMHROZSNCANKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Hexyl Group: The hexyl group can be introduced via a nucleophilic substitution reaction using a suitable hexyl halide.
Introduction of the 4-(Trifluoromethoxy)phenyl Group: This step can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the 4-(trifluoromethoxy)phenyl group is coupled with the pyrimidine ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2-[4-(trifluoromethyl)phenyl]pyrimidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Hexyl-2-[4-(methoxy)phenyl]pyrimidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, reactivity, and binding affinity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
